molecular formula C8H14N4S B1441481 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane CAS No. 1354961-32-2

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

Cat. No.: B1441481
CAS No.: 1354961-32-2
M. Wt: 198.29 g/mol
InChI Key: MZKLTZIEMSVRMI-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is a heterocyclic compound that features a thiadiazole ring fused with a diazepane ring

Biochemical Analysis

Biochemical Properties

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . For instance, it can interact with hydrazonoyl halides, which are known for their wide range of biological properties . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce cytotoxic effects in cancer cells by disrupting their metabolic activities and triggering apoptosis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and DNA, through its thiadiazole ring . These binding interactions can lead to enzyme inhibition or activation, depending on the target molecule. For instance, this compound can inhibit enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as antimicrobial activity and enzyme modulation . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as those involved in glycolysis and the citric acid cycle . Additionally, it can alter metabolite levels by modulating the activity of enzymes responsible for their synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effectiveness. For instance, the presence of specific transporters can enhance the uptake of this compound into target cells, thereby increasing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate diazepane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents would be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole or diazepane rings.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Diazepane derivatives: Compounds with the diazepane ring are known for their use in medicinal chemistry, particularly as central nervous system agents.

Uniqueness

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is unique due to the combination of the thiadiazole and diazepane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1,4-diazepan-1-yl)-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-7-10-8(13-11-7)12-5-2-3-9-4-6-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKLTZIEMSVRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
Reactant of Route 4
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
Reactant of Route 5
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
Reactant of Route 6
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

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